

An In-depth Technical Guide to Carbetocin Acetate: Chemical Structure and Synthesis Pathway

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Compound Name:	Carbetocin acetate	
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This technical guide provides a comprehensive overview of **carbetocin acetate**, a long-acting synthetic analogue of the human neuropeptide hormone oxytocin. Primarily utilized in obstetric medicine to prevent postpartum hemorrhage, its distinct chemical structure imparts a longer half-life and greater stability compared to endogenous oxytocin. This document details its chemical properties, a common synthesis pathway via solid-phase peptide synthesis, and its mechanism of action through the oxytocin receptor signaling cascade.

Chemical Structure and Properties of Carbetocin Acetate

Carbetocin is a nonapeptide, structurally similar to oxytocin, with key modifications that enhance its pharmacokinetic profile. The primary modifications include the methylation of the tyrosine residue at position 2 and the replacement of the disulfide bridge with a stable thioether bond. This "carba-1" modification significantly increases its resistance to enzymatic degradation.

The chemical name for the active moiety is N-(4-mercapto-1-oxobutyl)-O-methyl-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl-glycinamide, cyclic $(1 \rightarrow 5)$ -thioether. It is typically supplied as an acetate salt.



Visualizing the Chemical Structure



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A simplified representation of the Carbetocin peptide sequence and its characteristic thioether bridge.

Quantitative Chemical Data

The following table summarizes the key chemical and pharmacological properties of carbetocin.



Property	Value	Reference(s)
Molecular Formula	C45H69N11O12S (Carbetocin) C47H73N11O14S (Carbetocin Acetate)	[1][2]
Molecular Weight	988.16 g/mol (Free Base) 1048.22 g/mol (Acetate Salt)	[1][2]
CAS Number	37025-55-1 (Free Base) 1631754-28-3 (Acetate Salt)	[1][2]
Purity (Typical)	≥95% (HPLC)	[1]
Solubility (25°C)	Water: 10 mg/mL DMSO: >100 mg/mL	
Receptor Binding Affinity (Ki)	Oxytocin Receptor (OTR): 7.1 nM[1] Vasopressin V1a Receptor (V1aR): 7.24 nM[3] Vasopressin V2 Receptor (V2R): 61.3 nM[3]	[1][3]
Functional Potency (EC50)	OTR Gq Activation: 48.0 - 48.8 nM[3][4]	[3][4]

Synthesis Pathway: Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for synthesizing carbetocin is the Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). This process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble polymer resin.

Experimental Protocol: Fmoc-SPPS of Carbetocin

This protocol outlines the general steps for the manual or automated synthesis of the linear carbetocin precursor, followed by cleavage, cyclization, and purification.



Materials:

- Rink Amide AM Resin
- Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(Me)-OH
- 4-bromobutyric acid or a similar precursor for the N-terminus
- Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt)
- Deprotection reagent: 20% Piperidine in Dimethylformamide (DMF)
- Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
- Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5
 v/v)
- Cyclization reagents: Base (e.g., N-methylmorpholine or DIPEA) in DMF
- Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

Methodology:

- Resin Preparation: Swell the Rink Amide AM resin in DMF within a reaction vessel for approximately 20-30 minutes.
- First Amino Acid Coupling:
 - Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
 - Wash the resin thoroughly with DMF and DCM.
 - Couple the first amino acid, Fmoc-Gly-OH, to the resin. Pre-activate the amino acid with DIC and HOBt in DMF/DCM for several minutes before adding it to the resin. Allow the reaction to proceed for 1-2 hours. Monitor completion with a ninhydrin test.



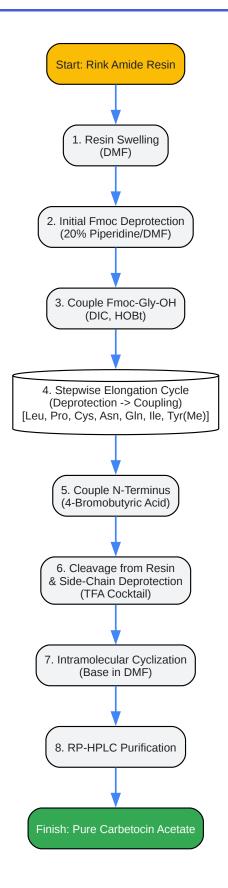
- Chain Elongation (Stepwise Amino Acid Coupling):
 - Deprotection: Remove the Fmoc group from the resin-bound glycine with 20% piperidine in DMF.
 - Washing: Wash the resin extensively with DMF.
 - Coupling: Couple the next protected amino acid (Fmoc-Leu-OH) using the same activation and reaction procedure as in step 2.
 - Repeat: Continue this cycle of deprotection, washing, and coupling for the remaining amino acids in the sequence: Pro, Cys(Trt), Asn(Trt), Gln(Trt), Ile, and Tyr(Me).
- N-Terminus Modification: After coupling the final amino acid (Fmoc-Tyr(Me)-OH) and removing its Fmoc group, couple 4-bromobutyric acid to the N-terminus. This provides the linear precursor required for the thioether cyclization.
- · Cleavage and Deprotection:
 - Wash the fully assembled peptide-resin with DCM and dry it.
 - Treat the resin with the cleavage cocktail (e.g., TFA/TIS/Water) for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes the side-chain protecting groups (like Trt).
 - Filter the resin and precipitate the linear crude peptide in cold diethyl ether.
- Cyclization (Thioether Bond Formation):
 - Dissolve the linear crude peptide in a large volume of DMF.
 - Add a base (e.g., N-methylmorpholine) to facilitate the intramolecular nucleophilic substitution between the cysteine thiol and the terminal bromo group, forming the cyclic thioether.
 - Monitor the reaction by HPLC until completion (typically 4-5 hours).[5]
- Purification and Lyophilization:



- Purify the crude cyclized carbetocin using preparative RP-HPLC.
- Collect the fractions containing the pure product.
- Lyophilize the pure fractions to obtain carbetocin as a white powder. The product can then be converted to the acetate salt.

Synthesis Workflow Diagram





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The solid-phase synthesis pathway for Carbetocin, from resin to purified peptide.



Mechanism of Action and Signaling Pathway

Carbetocin exerts its physiological effects by acting as a selective agonist at oxytocin receptors (OXTR), which are class A G-protein coupled receptors (GPCRs).[6] Unlike native oxytocin, which can also activate vasopressin receptors, carbetocin shows high selectivity for the OXTR, potentially acting as an antagonist at V1a and V1b receptors.[4][7]

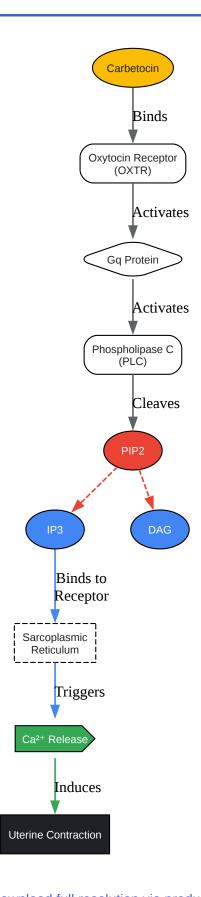
The primary signaling cascade initiated by carbetocin binding to the OXTR in myometrial (uterine smooth muscle) cells is the canonical $G\alpha q$ pathway.

Signaling Pathway Steps:

- Receptor Binding: Carbetocin binds to the extracellular domain of the OXTR.
- Gq Protein Activation: This binding induces a conformational change in the receptor, activating the associated heterotrimeric G-protein by promoting the exchange of GDP for GTP on the Gαq subunit.
- PLC Activation: The activated Gαq subunit dissociates and stimulates the enzyme phospholipase C (PLC).[6]
- Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
- Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
- Muscle Contraction: The elevated cytosolic Ca2+ concentration leads to the activation of calmodulin and myosin light-chain kinase, ultimately resulting in the phosphorylation of myosin and the contraction of the uterine smooth muscle.

Signaling Pathway Diagram





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